Spiramycin -

Spiramycin

Catalog Number: EVT-8183049
CAS Number:
Molecular Formula: C43H74N2O14
Molecular Weight: 843.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Spiramycin is a macrolide originally discovered as product of Streptomyces ambofaciens, with antibacterial and antiparasitic activities. Although the specific mechanism of action has not been characterized, spiramycin likely inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome. This agent also prevents placental transmission of toxoplasmosis presumably through a different mechanism, which has not yet been characterized.
A macrolide antibiotic produced by Streptomyces ambofaciens. The drug is effective against gram-positive aerobic pathogens, N. gonorrhoeae, and staphylococci. It is used to treat infections caused by bacteria and Toxoplasma gondii.
Source and Classification

Spiramycin is derived from the fermentation of Streptomyces ambofaciens, a soil-dwelling actinobacterium. It belongs to the class of macrolides, which are known for their mechanism of inhibiting protein synthesis in bacteria. The compound's chemical structure includes a large lactone ring and multiple sugar moieties, contributing to its pharmacological properties.

Synthesis Analysis

The synthesis of spiramycin involves several steps, primarily focusing on the acetylation of spiramycin base. The following outlines the general method used for its synthesis:

  1. Raw Materials: The synthesis typically starts with spiramycin base, aceticanhydride, and pyridine as key reagents.
  2. Reaction Conditions: The reaction is conducted at temperatures between 40-50 °C for 10-12 hours. The aceticanhydride reacts with hydroxyl groups on the spiramycin base to form acetylspiramycin.
  3. Extraction Process: After the reaction, the mixture is treated with water to precipitate the product. The pH is adjusted using sodium hydroxide, followed by extraction with butyl acetate to isolate spiramycin.
  4. Purification: Further purification involves adjusting the pH with hydrochloric acid and re-extracting with butyl acetate to yield a crystalline form of spiramycin.

This method allows for a high yield of spiramycin, typically around 90% purity after purification steps .

Molecular Structure Analysis

Spiramycin's molecular structure features a large lactone ring (16-membered) and multiple sugar components attached to it. The structural formula can be represented as follows:

  • Molecular Formula: C₃₃H₅₉N₁₃O₁₂
  • Molecular Weight: Approximately 699.84 g/mol

The structure includes three hydroxyl groups that are crucial for its biological activity, located at specific positions on the lactone ring. The configuration of these groups affects the compound's solubility and interaction with bacterial ribosomes .

Chemical Reactions Analysis

Spiramycin participates in various chemical reactions that are critical for its function as an antibiotic:

  1. Acetylation: The primary reaction involves the acetylation of hydroxyl groups on spiramycin base, enhancing its stability and bioactivity.
  2. Hydrolysis: Spiramycin can undergo hydrolysis under acidic or basic conditions, leading to the release of active components.
  3. Interaction with Ribosomes: Spiramycin binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing peptide bond formation.

These reactions are essential for understanding how spiramycin exerts its antimicrobial effects and how it can be modified for enhanced activity or reduced side effects .

Mechanism of Action

The mechanism of action of spiramycin primarily involves its binding to the bacterial ribosome:

  • Target Site: Spiramycin specifically binds to the 23S rRNA component of the 50S ribosomal subunit.
  • Inhibition of Protein Synthesis: By binding to this site, spiramycin inhibits translocation during protein synthesis, effectively stopping bacterial growth.
  • Bacteriostatic Effect: Spiramycin exhibits a bacteriostatic effect rather than bactericidal; it prevents bacteria from multiplying but does not kill them outright.

This mechanism highlights spiramycin's role as an effective antibiotic against susceptible bacterial strains .

Physical and Chemical Properties Analysis

Spiramycin exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Moderately soluble in water; solubility varies with pH.
  • Stability: Stable under acidic conditions but can degrade in alkaline environments.
  • Melting Point: The melting point ranges from 150 °C to 160 °C.

These properties are critical for determining how spiramycin can be formulated for clinical use and its behavior in biological systems .

Applications

Spiramycin has several important applications:

  1. Veterinary Medicine: Primarily used to treat respiratory infections and other bacterial diseases in livestock.
  2. Human Medicine: Occasionally used off-label for treating certain infections in humans, particularly when other antibiotics are ineffective.
  3. Research Applications: Used in studies involving molecularly imprinted polymers for drug detection and analysis due to its specific binding properties .
Mechanisms of Action and Molecular Targets

Spiramycin, a 16-membered macrolide antibiotic isolated from Streptomyces ambofaciens, exerts its antimicrobial effects through multifaceted mechanisms targeting both microbial physiology and host immune responses. Unlike narrower-spectrum antibiotics, Spiramycin demonstrates a unique pharmacological profile encompassing direct ribosomal inhibition, suppression of virulence determinants in Gram-negative pathogens, and immunomodulatory activities.

Inhibition of Bacterial Protein Synthesis via Ribosomal Binding

Interaction with 50S Ribosomal Subunit and Translocation Blockade

Spiramycin binds specifically to the 50S ribosomal subunit of bacteria, targeting the peptidyl transferase center (PTC) located within the 23S ribosomal RNA (rRNA). This binding physically obstructs the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains exit the ribosome [3] [9]. Structural analyses reveal that Spiramycin’s large lactone ring and amino sugar moieties form hydrogen bonds with nucleotides A2058 and A2059 (Escherichia coli numbering) in domain V of the 23S rRNA, inducing allosteric changes that impair ribosomal function [3].

The primary consequence of this binding is the premature dissociation of peptidyl-transfer RNAs (tRNAs) during the early stages of translation elongation. Specifically, Spiramycin causes ribosomes to release peptidyl-tRNA complexes containing 2-4 amino acid residues, preventing the assembly of functional polypeptides [3] [9]. Unlike antibiotics that directly inhibit peptide bond formation (e.g., chloramphenicol), Spiramycin permits initial peptide bond synthesis but blocks the progression of longer nascent chains, effectively stalling ribosomal translocation. This mechanistic nuance explains its bacteriostatic activity against susceptible organisms like Staphylococcus aureus and Streptococcus pneumoniae [3].

Differential Binding Affinities Compared to 14- and 15-Membered Macrolides

Spiramycin’s 16-membered macrolactone ring confers distinct binding properties compared to smaller-ring macrolides like erythromycin (14-membered) or azithromycin (15-membered):

  • Binding Site Occupancy: While all macrolides bind near the NPET entrance, Spiramycin’s extended structure allows deeper penetration into the tunnel, potentially interacting with additional rRNA residues (e.g., U2609) [9].
  • Resistance Profiles: Methylation of A2058 by erythromycin-resistance methylases (e.g., Erm enzymes) confers high-level resistance to 14- and 15-membered macrolides but only partial resistance to Spiramycin, suggesting lower dependence on this specific nucleotide for binding [3] [6].
  • Functional Consequences: Unlike erythromycin, which primarily blocks early-chain elongation, Spiramycin also disrupts later stages of protein synthesis due to its broader interaction footprint. This may contribute to its efficacy against certain macrolide-resistant strains [9].

Table 1: Comparative Ribosomal Binding of Macrolide Antibiotics

Macrolide ClassRing SizeKey rRNA InteractionsResistance Impact of A2058 Methylation
Spiramycin16-memberedA2058, A2059, U2609Moderate resistance
Erythromycin14-memberedA2058High-level resistance
Azithromycin15-memberedA2058, U2611High-level resistance

Anti-Virulence Mechanisms in Gram-Negative Pathogens

Despite intrinsic resistance in Pseudomonas aeruginosa due to membrane impermeability and efflux pumps, Spiramycin exhibits potent "disarming" effects on virulence pathways at sub-inhibitory concentrations (typically 15–60 μg/mL) without affecting bacterial growth [2] [6].

Suppression of Quorum Sensing and Biofilm Formation

Spiramycin disrupts cell-to-cell communication (quorum sensing, QS) in P. aeruginosa, which regulates virulence and biofilm formation. In vitro studies demonstrate:

  • Biofilm Biomass Reduction: Spiramycin (60 μg/mL) reduces biofilm formation by 60-70% on hydroxyapatite surfaces, mimicking medical implant substrates. Concurrently, planktonic cell counts increase, indicating impaired surface adhesion [6].
  • QS Receptor Targeting: Computational docking simulations suggest Spiramycin binds P. aeruginosa quinolone signal receptor (PqsR) with high affinity (binding energy ≈ -9.2 kcal/mol), potentially inhibiting the pqs system responsible for alkyl-quinolone signaling and virulence factor expression [6].

These effects translate to functional impairments: Spiramycin-treated biofilms exhibit diminished structural complexity and increased susceptibility to host immune clearance [2].

Downregulation of Pyocyanin, Pyoverdine, and Rhamnolipid Production

Spiramycin significantly represses key virulence factors essential for P. aeruginosa pathogenicity:

  • Pigment Synthesis: At 30 μg/mL, Spiramycin reduces pyocyanin (a cytotoxic phenazine) by >80% and pyoverdine (a siderophore critical for iron acquisition) by >90%, as quantified by absorbance (520 nm) and fluorescence (Ex405/Em450 nm) [2] [6].
  • Rhamnolipids and Motility: Rhamnolipid production, quantified via orcinol assays, decreases by ~75% upon Spiramycin treatment. This correlates with inhibited swarming motility due to impaired surfactant function [6].

Table 2: Spiramycin-Mediated Suppression of Virulence Factors in P. aeruginosa

Virulence FactorFunctionReduction by SpiramycinMethod of Quantification
PyocyaninCytotoxicity, iron chelation>80%Absorbance (520 nm)
PyoverdineIron acquisition>90%Fluorescence (Ex405/Em450 nm)
RhamnolipidsSurfactant, motility~75%Orcinol colorimetric assay
BiofilmAdhesion, immune evasion60-70%Crystal violet biomass assay

These alterations collectively attenuate bacterial invasiveness and enhance bacterial susceptibility to oxidative stress (e.g., hydrogen peroxide) and phagocytosis [2].

Immunomodulatory Effects on Host-Pathogen Interactions

Beyond direct antimicrobial actions, Spiramycin modulates host immune responses to synergistically control infections.

Modulation of Antimicrobial Peptide Expression in Invertebrate Models

In Galleria mellonella (wax moth) larvae infected with P. aeruginosa, Spiramycin co-administration:

  • Reduces Mortality: Infected larvae exhibit >90% mortality within 24 hours, whereas Spiramycin co-injection lowers mortality to ~50% [2] [6].
  • Suppresses Pro-Inflammatory AMPs: Transcript levels of antimicrobial peptides (AMPs) like gallerimycin, gloverin, moricin, and lysozyme decrease significantly in Spiramycin-treated larvae. This suggests Spiramycin dampens excessive inflammation-driven tissue damage while still enabling bacterial clearance [2].

This immunomodulation is likely indirect: by reducing bacterial virulence (e.g., pyocyanin), Spiramycin diminishes pathogen-associated molecular pattern (PAMP) exposure, subsequently attenuating Toll-like receptor-mediated AMP hyperexpression [2].

Attenuation of Pro-Inflammatory Cytokine Cascades

Though invertebrate models lack mammalian cytokine networks, mechanistic extrapolations to human cells are plausible:

  • Macrophage Modulation: Spiramycin accumulates within phagocytes, potentially interfering with NF-κB and MAP kinase pathways. This may reduce TNF-α, IL-1β, and IL-6 production during infection, as observed with other macrolides [2].
  • Oxidative Stress Mitigation: By inhibiting pyocyanin (a pro-oxidant), Spiramycin indirectly limits reactive oxygen species (ROS)-induced inflammation and tissue necrosis [2] [6].

These immunomodulatory properties position Spiramycin as a dual-action agent: directly impairing bacterial virulence while tempering detrimental host inflammatory responses that exacerbate tissue damage [2] [6].

Properties

Product Name

Spiramycin

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C43H74N2O14

Molecular Weight

843.1 g/mol

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3

InChI Key

ACTOXUHEUCPTEW-UHFFFAOYSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Solubility

Slightly soluble in water
Soluble in most organic solvents

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.